molecular formula C16H16N4O4 B11539969 2-(2-Methoxyanilino)-N'-(3-nitrobenzylidene)acetohydrazide

2-(2-Methoxyanilino)-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No.: B11539969
M. Wt: 328.32 g/mol
InChI Key: YGRKPHRHAWOZAV-VCHYOVAHSA-N
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Description

2-(2-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxy group attached to an aniline ring, a nitro group on a benzylidene moiety, and an acetohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide typically involves a multi-step process:

    Formation of the Hydrazide: The initial step involves the reaction of 2-methoxyaniline with acetic anhydride to form 2-methoxyanilinoacetohydrazide.

    Condensation Reaction: The hydrazide is then reacted with 3-nitrobenzaldehyde under reflux conditions in the presence of a suitable solvent such as ethanol. This condensation reaction forms the final product, 2-(2-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide.

Industrial Production Methods

While the laboratory synthesis is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable solvent systems.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group under suitable conditions.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitro oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

2-(2-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide depends on its application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, forming stable products.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide: Similar in structure but with different substituents.

    N’-Benzylideneacetohydrazide: Lacks the methoxy and nitro groups.

    2-Methoxyaniline derivatives: Compounds with similar aniline structures but different functional groups.

Uniqueness

2-(2-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide is unique due to the combination of methoxy, nitro, and hydrazide functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C16H16N4O4

Molecular Weight

328.32 g/mol

IUPAC Name

2-(2-methoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H16N4O4/c1-24-15-8-3-2-7-14(15)17-11-16(21)19-18-10-12-5-4-6-13(9-12)20(22)23/h2-10,17H,11H2,1H3,(H,19,21)/b18-10+

InChI Key

YGRKPHRHAWOZAV-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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